2-Amino-4-(piperidine-1-sulfonyl)-phenol
Description
Significance of Sulfonamide-Containing Phenols in Medicinal Chemistry
Sulfonamide-containing phenols are a well-established class of compounds in medicinal chemistry, recognized for their diverse pharmacological properties. The sulfonamide group (-SO₂NH₂) is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. nih.govumt.edu.pknih.gov This functional group can act as a hydrogen bond donor and acceptor, enabling it to interact with various biological targets.
The presence of a phenolic hydroxyl group (-OH) further enhances the potential for biological activity. Phenolic compounds are known for their antioxidant properties and their ability to participate in hydrogen bonding and other molecular interactions within biological systems. The combination of a sulfonamide and a phenol (B47542) group within the same molecule can lead to synergistic effects and a broad spectrum of bioactivities.
Role of Piperidine (B6355638) Scaffolds in Drug Discovery and Design
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in approved pharmaceuticals. nih.govijnrd.org Its presence in a molecule can significantly influence its physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Piperidine scaffolds are integral to a wide range of drugs with diverse therapeutic applications, including analgesics, antipsychotics, and antihistamines. nih.govlongdom.org The conformational flexibility of the piperidine ring allows it to adopt various shapes, enabling it to bind effectively to a multitude of biological targets. Furthermore, the nitrogen atom in the piperidine ring can be readily functionalized, providing a convenient handle for chemical modification and the optimization of drug candidates. nih.gov
Overview of Research Efforts on 2-Amino-4-(piperidine-1-sulfonyl)-phenol and Related Chemical Entities
Direct academic research focusing exclusively on this compound is not extensively documented in publicly available literature. However, the synthesis and biological evaluation of related sulfonamide and piperidine derivatives are areas of active investigation.
Research in this area often involves the synthesis of libraries of compounds containing the sulfonamide and piperidine scaffolds to explore their structure-activity relationships (SAR) for various biological targets. For instance, studies have reported the synthesis of novel sulfonamide derivatives containing a piperidine moiety as potential bactericides for managing plant bacterial diseases. nih.gov Other research has focused on the synthesis and biological evaluation of sulfonamides bearing a piperidine nucleus for their enzyme-inhibiting activities. researchgate.net
The synthesis of precursors to this compound, such as 2-aminophenol-4-sulfonamide and 1-aminopiperidine, has been described in the literature, indicating the feasibility of producing the target compound. google.com A patented synthetic method for 2-aminophenol-4-sulfonamide involves a multi-step process including chlorosulfonation, amination, hydrolysis, acidification, and reduction. google.com
Scope and Objectives of Current and Future Academic Investigations
Given the pharmacological importance of its constituent fragments, future academic investigations into this compound and its derivatives are likely to focus on several key areas:
Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce this compound and a library of its analogs with diverse substitutions on the aromatic ring and the piperidine moiety.
Biological Screening: Evaluation of the synthesized compounds for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This would likely involve high-throughput screening assays.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure to understand how different functional groups and their positions influence biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Computational Modeling: Utilization of in-silico methods, such as molecular docking, to predict the binding modes of these compounds with various biological targets and to guide the design of new derivatives with improved pharmacological profiles.
The combination of the sulfonamide, phenol, and piperidine motifs in this compound presents a promising starting point for the discovery of novel therapeutic agents.
Chemical Compound Data
| Property | Value | Source |
| IUPAC Name | 2-amino-4-(piperidine-1-sulfonyl)phenol | PubChem |
| CAS Number | 24962-73-0 | ChemScene researchgate.net |
| Molecular Formula | C₁₁H₁₆N₂O₃S | ChemScene researchgate.netchemscene.com |
| Molecular Weight | 256.32 g/mol | ChemScene researchgate.netchemscene.com |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-piperidin-1-ylsulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-10-8-9(4-5-11(10)14)17(15,16)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANCEUVFKUNKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396470 | |
| Record name | 2-Amino-4-(piperidine-1-sulfonyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24962-73-0 | |
| Record name | 2-Amino-4-(piperidine-1-sulfonyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-(piperidine-1-sulfonyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Amino 4 Piperidine 1 Sulfonyl Phenol and Its Derivatives
Strategies for Constructing the 2-Amino-4-hydroxyphenyl Core
The 2-amino-4-hydroxyphenyl scaffold, possessing both an amine and a hydroxyl group on an aromatic ring, presents a unique synthetic challenge due to the potential for cross-reactivity. Several multi-step strategies can be envisaged for its construction, often involving the introduction of the sulfonyl group precursor at an early stage followed by the formation of the amino and hydroxyl functionalities.
One plausible pathway commences with a substituted nitrobenzene, which can undergo a series of transformations to yield the desired 2-amino-4-hydroxyphenyl core. For instance, a synthetic route can be adapted from methodologies used for structurally similar compounds like 2-aminophenol-4-sulfonamide. patsnap.comgoogle.com A typical sequence might involve:
Chlorosulfonation of a protected aminophenol or a nitrophenol derivative: This step introduces the sulfonyl chloride group, a key precursor to the sulfonamide.
Nitration: Introduction of a nitro group, which will later be reduced to the amine. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.
Hydrolysis/Deprotection: Removal of protecting groups and/or conversion of intermediates to reveal the hydroxyl group.
Reduction: The final step to form the amino group from the nitro precursor.
A representative, albeit generalized, synthetic scheme is presented below:
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| 1 | Sulfonation | Fuming Sulfuric Acid | 4-Hydroxybenzenesulfonic acid |
| 2 | Nitration | Nitric Acid, Sulfuric Acid | 4-Hydroxy-3-nitrobenzenesulfonic acid |
| 3 | Reduction | e.g., Fe/HCl, H₂/Pd-C | 3-Amino-4-hydroxybenzenesulfonic acid |
| 4 | Chlorination | Thionyl chloride (SOCl₂) | 3-Amino-4-hydroxybenzenesulfonyl chloride |
| 5 | Reduction | e.g., SnCl₂/HCl | 2-Amino-4-hydroxybenzenesulfonyl chloride |
This table presents a conceptual pathway; specific conditions would require experimental optimization.
Another approach could start from o-aminophenol itself, involving a direct sulfonation followed by subsequent functional group manipulations. For example, a patented process for the preparation of 2-amino-4-sulfo-6-acetaminophenol begins with the sulfonation of o-aminophenol. google.com This highlights the feasibility of directly functionalizing the aminophenol ring system.
Approaches to Incorporating the Piperidine-1-sulfonyl Moiety
The introduction of the piperidine-1-sulfonyl group can be achieved through various methods, primarily categorized into direct sulfonylation and the construction of the piperidine (B6355638) ring on a pre-functionalized arene.
Direct Sulfonylation Methods
The most direct approach to forming the target molecule involves the reaction of a pre-formed 2-amino-4-hydroxyphenyl core with piperidine-1-sulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, where the nucleophilic amino group of the aminophenol attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. researchgate.net
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical to avoid unwanted side reactions, such as reaction at the phenolic hydroxyl group.
| Reaction | Reactants | Base | Solvent | Product |
| Sulfonamide Formation | 2-Aminophenol (B121084) | Pyridine (B92270), Triethylamine, or other non-nucleophilic bases | Dichloromethane, THF, or other inert solvents | N-(2-hydroxyphenyl)piperidine-1-sulfonamide |
This table illustrates a general approach to direct sulfonylation.
Cyclization Reactions for Piperidine Ring Formation
An alternative strategy involves constructing the piperidine ring itself, which is a ubiquitous scaffold in medicinal chemistry. nih.govajchem-a.comorganic-chemistry.org These methods offer the flexibility to introduce a wide range of substituents on the piperidine ring.
Intramolecular cyclization is a powerful method for forming the piperidine ring, where a linear precursor containing both the nitrogen atom and a reactive electrophilic or unsaturated site undergoes ring closure. nih.gov These reactions are often highly efficient due to the proximity of the reacting groups.
Common strategies include:
N-alkylation of an amine with a dihalide: A primary amine can be reacted with a 1,5-dihalopentane to form the piperidine ring.
Reductive amination of a dicarbonyl compound: A δ-dicarbonyl compound can react with an amine, followed by reduction, to yield a piperidine.
Aza-Michael addition: An intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl compound can form the six-membered ring. nih.gov
Radical cyclization: Radical-mediated cyclization of unsaturated amines can also lead to the formation of piperidines. nih.gov
Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines. nih.govresearchgate.net This typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For piperidine synthesis, a common approach is the reaction of a δ-amino aldehyde or ketone, which undergoes intramolecular reductive amination.
Alternatively, a double reductive amination of a glutaraldehyde (B144438) derivative with a primary amine can directly lead to the formation of an N-substituted piperidine.
| Reactants | Reducing Agent | Key Features |
| 1,5-Dicarbonyl compound and a primary amine | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | One-pot synthesis, good for substituted piperidines |
| δ-Amino aldehyde/ketone | NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | Intramolecular cyclization, often stereoselective |
This table summarizes key aspects of reductive amination for piperidine synthesis.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex piperidine structures. taylorfrancis.comnih.govacs.org These reactions are atom-economical and can rapidly generate diverse libraries of compounds.
A well-known example is the Hantzsch dihydropyridine (B1217469) synthesis, which can be followed by reduction to afford the corresponding piperidine. More contemporary MCRs for piperidine synthesis often involve the condensation of an aldehyde, an amine, and a β-ketoester or a similar active methylene (B1212753) compound. taylorfrancis.com
| MCR Type | Typical Components | Catalyst | Key Features |
| Hantzsch-type | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Amine | Often acid or base catalyzed | Forms a dihydropyridine precursor |
| Petrenko-Kritschenko | Aldehyde (2 equiv.), Amine, β-Dicarbonyl compound | Acid or base catalyzed | Direct formation of substituted piperidones |
This table provides an overview of selected multicomponent reactions for piperidine synthesis.
C-N Cross-Coupling Techniques
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, and palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for this purpose. wikipedia.orgorganic-chemistry.org This reaction facilitates the synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org The synthesis of 2-Amino-4-(piperidine-1-sulfonyl)-phenol can strategically employ these techniques.
One plausible synthetic route involves the coupling of a pre-functionalized aromatic ring with an amine. For instance, a suitably protected 2-aminophenol derivative bearing a halide or triflate at the 4-position could be coupled with piperidine. However, a more common strategy in the synthesis of complex molecules involves building the molecule in a stepwise fashion. The Buchwald-Hartwig reaction is versatile enough to be used in the later stages of a synthesis, allowing for the introduction of the key amino group onto a complex aryl sulfonamide scaffold. acs.org
The reaction typically involves a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial and has evolved through several "generations" of catalyst systems. wikipedia.org Early systems used simple phosphines, but the development of bulky, electron-rich ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and other specialized ligands significantly expanded the reaction's scope to include less reactive aryl chlorides and a wider range of amines. wikipedia.orgnih.gov The reaction is performed in the presence of a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (t-BuONa), in an anhydrous solvent like toluene (B28343) or dioxane. nih.gov
Beyond palladium, nickel-catalyzed systems have also emerged as a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles, offering an alternative catalytic approach. princeton.edu
Table 1: Representative Conditions for Buchwald-Hartwig Amination This table presents generalized conditions for the amination of aryl halides/sulfonates, which are applicable to the synthesis of the target compound's precursors.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Application | Citation |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 80–90 | Amination of aryl sulfonates | nih.gov |
| [Pd(NHC)(μ-Cl)Cl]₂ | None (NHC is ligand) | NaOtBu | Dioxane | 100 | Amination of aryl sulfides | researchgate.net |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-AmylOH | 110 | Amination of aryl halides | organic-chemistry.org |
| NiCl₂·glyme | dtbbpy | NaOtBu | Dioxane | 68 | Sulfonamidation of aryl halides | princeton.edu |
Stereoselective Synthesis of Enantiopure Forms
The parent molecule, this compound, is achiral. However, the synthesis of its enantiopure derivatives is a significant objective for stereospecific applications. This can be achieved by introducing chirality either at the piperidine ring or on the aminophenol backbone.
Several strategies exist for the asymmetric synthesis of chiral piperidines. nih.gov One effective method employs chiral auxiliaries. For example, D-arabinopyranosylamine has been used as a stereodifferentiating auxiliary in domino reactions to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can then be converted to various disubstituted piperidine derivatives. researchgate.net Another widely used auxiliary is tert-butanesulfinamide, which can be used to synthesize a range of chiral N-heterocycles. researchgate.net These chiral piperidines can then be used as starting materials in the sulfonylation step to produce chiral derivatives of the target compound.
Alternatively, rhodium-catalyzed reductive transamination offers a rapid method for preparing a variety of chiral piperidines from simple pyridinium (B92312) salts with excellent diastereo- and enantioselectivities. dicp.ac.cn This approach introduces a chiral primary amine under reducing conditions, which induces chirality on the newly formed piperidine ring. dicp.ac.cn
Asymmetric synthesis can also target the aminophenol portion. Methods developed for the large-scale asymmetric synthesis of tailor-made amino acids, such as those using recyclable chiral Ni(II) complexes of glycine (B1666218) Schiff bases, could be adapted. mdpi.comnih.gov This would involve alkylating the complex to introduce a chiral center, followed by disassembly and further functionalization to build the desired aminophenol scaffold.
Ligand-Controlled Regioselective Synthesis
Achieving regioselectivity is a significant challenge in the functionalization of substituted aromatic compounds like aminophenols. acs.orgnih.gov Ligand-controlled synthesis provides a powerful solution by using the steric and electronic properties of ligands to direct a reaction to a specific position on a molecule.
In the context of synthesizing derivatives of this compound, ligand control can be crucial for introducing additional substituents onto the phenol (B47542) ring. Palladium-catalyzed reactions have demonstrated remarkable ligand-controlled regioselectivity in reactions involving aminophenols. acs.orgnih.gov For instance, in the aminocarbonylation of styrenes with aminophenols, the use of tris(4-methoxyphenyl)phosphine (B1294419) as a ligand selectively yields linear amides, whereas changing the ligand to 1,3,5,7-tetramethyl-2,4,8-trioxa-6-phenyl-6-phosphaadamantane directs the reaction to produce branched amides. nih.gov This regioselectivity is influenced by factors such as the ligand's cone angle and its electronic parameters. acs.orgnih.gov
Furthermore, copper-catalyzed systems have been developed for the site-selective C2-amination of p-aminophenol derivatives. rsc.org This approach uses air as a terminal oxidant and proceeds without noble metal catalysts to yield single-site aminated products, highlighting how the choice of metal and catalytic system can govern regiochemical outcomes. rsc.org Bifunctional ligands, such as those based on a 1,10-phenanthroline (B135089) scaffold, have also been designed to achieve site-selective C(sp³)–H amination in related systems, establishing a precedent for complex, directed functionalizations. researchgate.net These principles can be applied to selectively functionalize the available positions (e.g., C6) on the this compound core.
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound relies heavily on the optimization of reaction conditions to maximize yields and minimize side products. The formation of the sulfonamide bond is a critical step, and numerous methods have been developed for this transformation.
Traditional methods often involve the reaction of an amine (piperidine) with an arylsulfonyl chloride in the presence of a base. More advanced, high-yield procedures have been developed. A convenient method involves reacting N-silylamines with sulfonyl chlorides, which can produce quantitative yields after refluxing for one hour in acetonitrile. nih.gov
Catalytic approaches offer milder and more versatile conditions. A palladium-catalyzed method allows for the preparation of arylsulfonyl chlorides and sulfonamides from arylboronic acids with significant functional group tolerance. nih.govacs.org Copper-catalyzed systems have also been employed; for example, a gram-scale coupling of sulfonyl hydrazides with 3-aminoindazoles was achieved in good yield using CuI as a catalyst. nih.gov Metal-free options are also available, such as an iodine-catalyzed synthesis of sulfonamides from sulfonyl hydrazides and amines, which proceeds under mild conditions at room temperature. researchgate.net
Optimization involves a systematic study of parameters including the catalyst, solvent, base, temperature, and reaction time. For instance, in an iodine-mediated oxidative amination, various solvents and bases were screened to find that using toluene as a solvent at ambient temperature gave an excellent 93% yield. acs.org
Table 2: Selected Methods for Sulfonamide Synthesis Optimization This table summarizes various optimized conditions for synthesizing sulfonamides, illustrating the diversity of available methods.
| Method | Reagents | Catalyst/Mediator | Solvent | Yield | Citation |
| N-Silylamine Reaction | N-Silylamine, Sulfonyl Chloride | None | Acetonitrile | Quantitative | nih.gov |
| Decarboxylative Chlorosulfonylation | Aromatic Acid, Amine | Copper | Acetonitrile | 61-85% | nih.gov |
| Oxidative Coupling | Thiophenol, Amine | I₂O₅ | Dichloromethane | Moderate to High | rsc.org |
| Oxidative Amination | Sulfinamide, Amine | PhI(OAc)₂ | Toluene | 93% | acs.org |
| Pd-Catalyzed Coupling | Arylboronic Acid, SO₂Cl₂, Amine | Pd(OAc)₂/SPhos | 2-MeTHF | Good to Excellent | nih.gov |
| Cu-Catalyzed Coupling | Sulfonyl Hydrazide, Amine | CuI | DMSO | Up to 96% | nih.gov |
Characterization Techniques for Synthetic Validation
Following synthesis, rigorous characterization is essential to confirm the identity, structure, and purity of this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose. The compound has a molecular formula of C₁₁H₁₆N₂O₃S and a molecular weight of 256.32 g/mol . chemscene.comchemscene.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR: This technique provides information about the chemical environment of hydrogen atoms. For the target compound, one would expect to see distinct signals for the aromatic protons on the phenol ring, the -NH₂ protons, the -OH proton, and the aliphatic protons of the piperidine ring. The aromatic protons would appear as a characteristic splitting pattern in the downfield region (typically 6.5-8.0 ppm). The piperidine protons would appear as multiplets in the upfield region (typically 1.5-3.5 ppm). mdpi.comresearchgate.net The amino and hydroxyl proton signals can be broad and their chemical shifts can vary depending on the solvent and concentration. mdpi.com
¹³C-NMR: This spectrum reveals the carbon skeleton of the molecule. Distinct signals would be expected for the six carbons of the aromatic ring (with those bonded to oxygen, nitrogen, and sulfur being shifted significantly downfield) and the five unique carbons of the piperidine ring. researchgate.net
Mass Spectrometry (MS):
This technique is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 256 or 257, respectively). mdpi.comresearchgate.net Analysis of the fragmentation pattern can further confirm the structure, showing losses of characteristic fragments like the piperidine ring or the SO₂ group. researchgate.net
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the O-H stretch of the phenol, the N-H stretches of the primary amine, the S=O stretches of the sulfonamide (typically two strong bands around 1350 and 1160 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts. mdpi.com
By combining the data from these techniques, a complete and unambiguous structural assignment and purity assessment of the synthesized this compound can be achieved.
Comprehensive Biological Activity Profiling
Antimicrobial Efficacy
The antimicrobial potential of compounds is a critical area of research in the face of growing resistance to existing drugs. The combination of a phenol (B47542), an amine, and a sulfonamide-linked piperidine (B6355638) in the target molecule suggests a likelihood of antimicrobial properties, as these individual moieties are known to contribute to such activities.
Antibacterial Activity (e.g., Gram-positive, Gram-negative strains)
The piperidine ring is a core structure in many pharmacologically active compounds, and its derivatives have demonstrated a range of biological effects, including antibacterial activity. ijnrd.org Studies on various piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain synthetic piperidine derivatives have been found to be active against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biointerfaceresearch.com
In a study evaluating new piperidine derivatives, one compound, (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate, displayed notable activity against Staphylococcus aureus when compared to the standard drug chloramphenicol. biointerfaceresearch.com Another study on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed that substitutions on the benzhydryl and sulfonamide rings influence antibacterial efficacy against plant pathogens like Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum. nih.gov Specifically, compounds with certain substitutions showed significant antimicrobial activities, in some cases comparable to standard drugs. nih.gov
Furthermore, research on peptides incorporating 2-(4-aminopiperidin-4-yl)acetic acid has demonstrated potent activity against multidrug-resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that the piperidine moiety is a key contributor to antibacterial action, possibly through membrane disruption. nih.gov
Table 1: Antibacterial Activity of Selected Piperidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus | Good activity compared to chloramphenicol | biointerfaceresearch.com |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Escherichia coli | Active | biointerfaceresearch.com |
| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j) | Xanthomonas axonopodis pv. vesicatoria | Significant potent antimicrobial activities | nih.gov |
| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives (8b, 8d, 8g, 8h, 8i, 8j) | Ralstonia solanacearum | Significant potent antimicrobial activities | nih.gov |
| H2N-β3,3-Pip(ULA)-PEA (P2) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC value of 3.1 µM | nih.gov |
Antifungal Activity
The structural elements of 2-Amino-4-(piperidine-1-sulfonyl)-phenol are also found in compounds with known antifungal properties. The piperidine and morpholine (B109124) heterocycles are central to established antifungals like fenpropidin (B1672529) and amorolfine. mdpi.com Inspired by these structures, novel 4-aminopiperidines have been synthesized and shown to possess remarkable antifungal activity. mdpi.com
A study on novel thymol (B1683141) (a phenol derivative) derivatives incorporating a sulfonamide and piperidine moiety reported significant in vitro antifungal activity against the plant pathogen Phytophthora capsici. nih.gov Two compounds from this series, 5m and 5t, had EC₅₀ values of 8.420 and 8.414 μg/mL, respectively, which were superior to the commercial fungicides azoxystrobin (B1666510) and cabendazim. nih.gov Another compound, 5v, was highly effective against Sclerotinia sclerotiorum. nih.gov
Similarly, research on other piperidine derivatives has shown varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.netacademicjournals.org However, some piperidine compounds showed no activity against other fungal species like Fusarium verticilliodes and Candida utilis. researchgate.netacademicjournals.org The mechanism of action for some of these active piperidine-based antifungals is believed to be the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. mdpi.com
Table 2: Antifungal Activity of Selected Piperidine and Sulfonamide Derivatives
| Compound/Derivative | Fungal Strain | Activity/Result (EC₅₀/MIC) | Reference |
|---|---|---|---|
| Compound 5m (Thymol derivative) | Phytophthora capsici | 8.420 μg/mL | nih.gov |
| Compound 5t (Thymol derivative) | Phytophthora capsici | 8.414 μg/mL | nih.gov |
| Compound 5v (Thymol derivative) | Sclerotinia sclerotiorum | 12.829 μg/mL | nih.gov |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro activity | mdpi.com |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp., Aspergillus spp. | Promising in vitro activity | mdpi.com |
Antiviral Properties
The sulfonamide group is a key pharmacophore that has been incorporated into a wide range of therapeutic agents, including those with antiviral activity. nih.gov Sulfonamide derivatives have been developed as inhibitors against various viruses, including coxsackievirus B, enteroviruses, and even SARS-CoV-2. nih.gov The synthetic versatility of sulfonamides allows for their combination with other important moieties, such as N-containing heterocycles like piperidine, to enhance their biological activity spectrum. nih.gov
For example, piperidine-substituted sulfonamides have been shown to have good biological activity in inhibiting Marburg virus (MARV) entry into cells. mdpi.com In another study, the introduction of a 3-amino-4-piperazinylphenyl functionality to a chromone (B188151) scaffold resulted in derivatives with specific antiviral activity against the SARS-coronavirus. nih.gov While piperazine (B1678402) is distinct from piperidine, the finding highlights the potential contribution of such heterocyclic amines to antiviral action. These examples suggest that the combination of a sulfonamide and a piperidine ring in this compound could confer antiviral properties.
Enzyme Inhibition Potentials
The ability of a compound to inhibit specific enzymes is a cornerstone of modern drug discovery. The structural features of this compound suggest potential inhibitory activity against several key enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov The piperidine scaffold is a well-established component of many cholinesterase inhibitors. ijpsi.org
Numerous studies have demonstrated the potential of piperidine derivatives as potent inhibitors of both AChE and BuChE. ijpsi.orgnih.gov For example, a series of 3,5-bis(ylidene)-4-piperidones showed promising inhibitory properties against both enzymes. nih.gov In another study, some novel synthesized piperidine derivatives showed good enzyme inhibitory activity, with one compound in the series exhibiting 73.07% and 59.26% inhibition of AChE at 1 µM and 0.1 µM concentrations, respectively. ijpsi.org
Furthermore, hybrids of 4-amino-2,3-polymethylene-quinoline and p-tolylsulfonamide have been synthesized as dual inhibitors of AChE and BuChE, with a selectivity toward BuChE. nih.gov The presence of the sulfonamide group in these hybrids contributes to their inhibitory profile. Given that this compound contains both a piperidine ring and a sulfonamide group, it is plausible that it could exhibit inhibitory activity against these cholinesterases.
Table 3: Cholinesterase Inhibition by Selected Piperidine Derivatives
| Compound/Derivative | Enzyme | Inhibition (IC₅₀ / % Inhibition) | Reference |
|---|---|---|---|
| Phthalimide-based piperazine derivative (4b) | Acetylcholinesterase (AChE) | IC₅₀ = 16.42 ± 1.07 µM | nih.gov |
| 3,5-bis(ylidene)-4-piperidones (general series) | AChE and Butyrylcholinesterase (BuChE) | Promising inhibitory properties | nih.gov |
| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide (7h) | AChE | IC₅₀ = 0.131 ± 0.01 µM | nih.gov |
| 4-methyl-N-(5-(1,2,3,4-tetrahydro-acridin-9-ylamino)-pentyl)-benzenesulfonamide (7h) | BuChE | IC₅₀ = 0.0680 ± 0.0014 µM | nih.gov |
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.org Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. nih.gov
Compounds containing sulfur, such as thiourea (B124793) derivatives, are known to be effective urease inhibitors, often by chelating the nickel ions in the enzyme's active site. dergipark.org.tr The sulfonamide moiety in this compound, being a sulfur-containing group, suggests a potential for urease inhibition.
Additionally, piperidine and its derivatives have been incorporated into molecules designed as urease inhibitors. For instance, a study on isatin (B1672199) derivatives showed that the inclusion of a 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) moiety conjugated to an N-phenyl-urea/thiourea motif enhanced urease inhibitory activity. nih.gov In another study, newly synthesized pyridylpiperazine derivatives showed good inhibitory activities against urease, with some compounds having IC₅₀ values in the low micromolar range. frontiersin.org These findings indicate that the piperidine ring can be a valuable component in the design of urease inhibitors. The combination of a sulfonamide and a piperidine in the target compound therefore suggests a potential for urease inhibitory activity.
Table 4: Urease Inhibition by Selected Structurally Related Compounds
| Compound/Derivative | Inhibition (IC₅₀) | Reference |
|---|---|---|
| 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-(4-chlorophenyl)acetamide (5b) | 2.0 ± 0.73 µM | frontiersin.org |
| N-(4-chlorophenyl)-1-(3-nitropyridin-2-yl)piperidine-4-carboxamide (7e) | 2.24 ± 1.63 µM | frontiersin.org |
| Piperazine (starting material for derivatives) | 3.90 ± 1.91 µM | frontiersin.org |
| Thiourea (standard) | 23.2 ± 11.0 µM | frontiersin.org |
Kinase Inhibition (e.g., ALK, ROS1, EphB3, IKKb)
The inhibition of protein kinases is a critical strategy in the development of targeted cancer therapies. While direct studies on the kinase inhibitory activity of this compound against anaplastic lymphoma kinase (ALK), ROS1, EphB3, or IκB kinase (IKKb) are not available in the current literature, research on analogous structures provides some context. For instance, a study on sulfonylpiperidine derivatives highlighted their potential as inhibitors of thymidylate kinase (TMK), an essential enzyme for bacterial DNA synthesis. In this research, a phenol derivative from the sulfonylpiperidine series was identified as a potent inhibitor of Staphylococcus aureus TMK, demonstrating excellent minimum inhibitory concentrations (MICs) against a range of Gram-positive bacteria. nih.gov This indicates that the sulfonylpiperidine scaffold can be a valuable pharmacophore for kinase inhibitors, although specific activity against ALK, ROS1, EphB3, or IKKb for this compound remains to be determined.
Lipoxygenase (LOX) Inhibition (e.g., 12-LOX, 15-LOX)
Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Inhibition of these enzymes is a target for anti-inflammatory therapies. There is no specific data on the inhibition of 12-LOX or 15-LOX by this compound. However, studies on other sulfonamide derivatives have shown inhibitory activity against lipoxygenases. For example, a series of 4-(toluene-4-sulfonylamino)-benzoic acid derivatives were synthesized and tested for their LOX inhibitory potential, with some compounds showing good activity. nih.gov Furthermore, the phenolic moiety present in this compound is a structural feature found in known LOX inhibitors. Research on phenolic compounds from virgin olive oil, such as hydroxytyrosol (B1673988) and caffeic acid, has demonstrated their ability to inhibit 5-lipoxygenase. nih.gov For instance, hydroxytyrosol inhibited leukotriene B4 generation with an approximate EC50 value of 15 µM. nih.gov This suggests that the phenolic group in the target compound could contribute to potential LOX inhibitory activity.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. The sulfonamide group is a well-known zinc-binding function for CA inhibitors. Research on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has demonstrated potent inhibitory activity against several human CA (hCA) isoforms. nih.gov Although these compounds differ from this compound in the substitution on the piperidine ring and the position of the sulfonamide group on the phenyl ring, they share the core piperidine sulfonamide structure. Several of these derivatives displayed low nanomolar inhibition constants (Ki) against the cytosolic isoforms hCA I and II, as well as the tumor-associated isoforms hCA IX and XII. nih.gov For example, a derivative bearing a 4-methoxyphenyl (B3050149) group (compound 6 in the study) was a potent inhibitor of hCA II with a Ki of 3.7 nM. nih.gov
| Compound/Analog | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Compound 5 (3-methoxyphenyl derivative) | 38.6 | 5.8 | 61.3 | 48.9 |
| Compound 6 (4-methoxyphenyl derivative) | 7.9 | 3.7 | 0.9 | 10.5 |
| Compound 9 (4-fluorophenyl derivative) | 48.7 | 5.6 | 28.6 | 12.8 |
| Compound 10 (4-chlorophenyl derivative) | 10.8 | 4.4 | 15.7 | 10.1 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. nih.gov |
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components, playing a role in cancer invasion and arthritis. The sulfonamide group has been incorporated into MMP inhibitors to enhance their binding to the enzyme. nih.gov A quantitative structure-activity relationship (QSAR) study was conducted on a series of piperidine sulfonamide aryl hydroxamic acid analogs as MMP inhibitors. nih.gov These compounds, while differing from this compound by the presence of a hydroxamic acid group, provide insight into the potential of the piperidine sulfonamide scaffold to target MMPs. The study found a significant correlation between the hydrophobic properties of these molecules and their inhibitory potency against MMP-2 and MMP-13. nih.gov Another study on α-sulfone-α-piperidine hydroxamates reported potent inhibition of MMP-2, MMP-9, and MMP-13 while sparing MMP-1. nih.gov
Anticancer and Antiproliferative Activities
In Vitro Cytotoxicity Against Various Human Cancer Cell Lines
The cytotoxic effects of this compound against cancer cell lines have not been specifically reported. However, various sulfonamide derivatives have been evaluated for their anticancer properties. nih.gov In one study, a series of sulfonamides were tested against HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-468 (breast cancer) cell lines. nih.gov These compounds showed cytotoxic effects, particularly against the breast cancer cell lines, with IC50 values for MDA-MB-468 being below 30 μM. nih.gov Another study on novel sulfonamide derivatives bearing different heterocyclic moieties also reported cytotoxic activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. ptfarm.pl For example, one of the tested compounds showed an IC50 value of 66.6 µM against the MDA-MB-231 cell line. ptfarm.pl The piperidine moiety itself is also found in compounds with anticancer properties. nih.govnih.gov These findings suggest that the combination of a sulfonamide and a piperidine ring, as present in this compound, is a promising structural motif for the development of new anticancer agents.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) |
| Sulfonamide derivatives | MDA-MB-468 (Breast) | < 30 |
| MCF-7 (Breast) | < 128 | |
| HeLa (Cervical) | < 360 | |
| Novel quinoline (B57606) sulfonamide (Compound 17) | MDA-MB-231 (Breast) | 66.6 |
| Data sourced from studies on various sulfonamide derivatives. nih.govptfarm.pl |
Apoptosis Induction and Cell Cycle Arrest
While no direct studies link this compound to apoptosis or cell cycle arrest, its structural components are found in molecules with established anticancer activities. The piperidine ring is a common scaffold in compounds designed to induce apoptosis and halt the cell cycle in cancer cells. researchgate.net For instance, certain piperidine derivatives have been shown to possess potent antioxidant and anticancer properties, with the ability to stop the cell cycle and trigger apoptosis. researchgate.net Similarly, other compounds containing a piperidine moiety, such as Piperine, have been observed to regulate key signaling pathways involved in cancer, including those that lead to cell cycle arrest and apoptosis. researchgate.netnih.gov A novel phenyl sulfonyl piperidine compound, PSP205, was recently identified as an inducer of apoptotic cell death in colon cancer. nih.gov However, it is crucial to note that these activities are compound-specific and cannot be directly extrapolated to this compound without experimental validation.
Specific Receptor/Target Modulation in Cancer Pathways
Antioxidant Properties and Oxidative Stress Modulation
The chemical structure of this compound, specifically its aminophenol group, suggests a potential for antioxidant activity. Phenolic compounds are well-known for their ability to act as radical scavengers. mdpi.com
Radical Scavenging Assays (e.g., DPPH, H2O2)
There is no published data on the performance of this compound in radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or hydrogen peroxide (H₂O₂) tests. The DPPH assay is a common and rapid method to evaluate the antioxidant capacity of compounds, particularly phenols. mdpi.comresearchgate.net The assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical, a process often observed with phenolic compounds. youtube.com Similarly, the ability to scavenge H₂O₂ is another important measure of antioxidant potential. While many phenolic and piperidine derivatives have been evaluated using these methods nih.govnih.gov, specific results for this compound are not available.
Interactive Table: Predicted Radical Scavenging Potential This table is for illustrative purposes only, based on the general properties of the compound's functional groups. No experimental data is available.
Lipid Peroxidation Inhibition
The ability of this compound to inhibit lipid peroxidation has not been experimentally determined. Phenolic derivatives, however, are known to inhibit lipid peroxidation by scavenging peroxyl radicals and protecting cell membranes from oxidative damage. nih.gov For example, 5-aminosalicylate, which shares a structural similarity (an aminophenol), is effective at inhibiting iron-ascorbate induced lipid peroxidation. nih.gov Given the presence of the aminophenol moiety, it is plausible that this compound could exhibit similar protective effects, though this remains speculative.
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulator of cellular defense against oxidative stress. nih.govnih.gov Activation of the Nrf2 pathway is a therapeutic strategy for diseases involving oxidative stress. nih.gov Certain organosulfur compounds, particularly those with a sulfonyl group, have been identified as activators of this pathway. nih.gov The sulfonyl group in this compound suggests a potential, though unconfirmed, for interaction with and activation of the Nrf2 signaling pathway. However, without specific studies, it is unknown if this compound can modulate the Keap1-Nrf2 system to provide cytoprotective effects. nih.govresearchgate.net
Neurological Activities
There is currently no scientific literature describing any neurological or neuroprotective activities of this compound. Research into the neurological effects of related compounds is sparse and not directly applicable.
Central Nervous System (CNS) Modulatory Effects
Specific studies on the central nervous system effects of this compound are not available in the reviewed literature. However, the broader class of sulfonamide derivatives has been recognized for its potential in treating CNS diseases. nih.gov The versatility of the arylsulfonamide structure allows for the development of novel agents for a variety of CNS disorders. nih.gov Furthermore, monoterpenoids and their derivatives, another class of compounds, have been investigated for CNS activities such as antinociceptive and neuroprotective effects. benthamscience.com
Analgesic and Antipsychotic Properties
There is no specific data on the analgesic or antipsychotic properties of this compound. However, the piperidine structural motif is a key component in a variety of compounds with antipsychotic activity. nih.govnih.govijnrd.org These derivatives often target dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in schizophrenia. nih.goveurekaselect.com The development of new piperidine derivatives is an active area of research for novel antipsychotic agents. nih.govnih.gov
In terms of analgesic properties, p-aminophenol derivatives are known for their analgesic and antipyretic actions, although they typically lack anti-inflammatory effects. pharmacy180.com Paracetamol (acetaminophen) is a well-known example from this class. pharmacy180.comnih.gov Research into new p-aminophenol derivatives aims to create safer analogues with potent analgesic activity. nih.gov Some piperidine derivatives have also been investigated for their potential as analgesics. ijnrd.orgresearchgate.net
Anti-inflammatory Response Modulation
Direct evidence for the anti-inflammatory activity of this compound is not present in the available literature. However, the constituent chemical classes suggest potential relevance. Piperidine derivatives have been explored for their anti-inflammatory properties. ijnrd.org Similarly, some 4-aminophenol (B1666318) derivatives have been synthesized and evaluated for anti-inflammatory activity, with some showing promise in preclinical models. nih.gov The inhibition of nuclear factor-kappa B (NF-κB), a key signaling pathway in inflammation, has been a target for some of these compounds. nih.gov
Other Pharmacological Relevance
While specific data for this compound is lacking, the broader families of compounds it belongs to have diverse pharmacological activities. Piperidine derivatives are associated with a wide range of biological effects, including anticancer, antimicrobial, antiviral, and antihypertensive properties. ijnrd.org Aminophenol derivatives have been studied for a variety of applications, including as antioxidants and for their potential in addressing diseases related to oxidative stress. nih.govmdpi.com The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents beyond CNS applications. nih.gov
Mechanistic Investigations and Biological Target Elucidation
Elucidation of Molecular Mechanisms of Action
No published studies were found that detail the molecular mechanisms of action for 2-Amino-4-(piperidine-1-sulfonyl)-phenol.
There is no available data from crystallographic, NMR, or computational modeling studies that describe the specific ligand-protein interactions of this compound.
Research detailing the effects of this compound on cellular signaling pathways, including but not limited to Akt or NF-κB, has not been published.
Information regarding the binding modes of this compound to any enzyme catalytic sites is not available in the scientific literature.
Identification of Primary and Secondary Biological Targets
No studies have been published that identify or validate the primary or secondary biological targets of this compound.
There are no target validation studies, such as those using genetic or pharmacological approaches, reported for this compound.
Comprehensive screening and assessment of off-target activities for this compound have not been documented in the literature.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Identification of Pharmacophore Features
A pharmacophore represents the essential steric and electronic features of a molecule required for its biological activity. In 2-Amino-4-(piperidine-1-sulfonyl)-phenol, the key pharmacophoric features are the phenol (B47542) hydroxyl group, the amino group, the piperidine (B6355638) ring, and the sulfonyl linkage.
The hydroxyl (-OH) group attached to the benzene (B151609) ring is a critical feature. As a functional group, the phenol hydroxyl can act as a potent hydrogen bond donor. unina.it This capability is crucial for forming specific, directional interactions with hydrogen bond acceptor sites on a biological target, such as the oxygen or nitrogen atoms in amino acid residues of a protein. unina.it The presence of the lone pair of electrons on the oxygen atom also activates the benzene ring. youtube.com In similar N-(2-hydroxyphenyl) benzenesulfonamide (B165840) structures, the hydroxyl group has been found to be compatible with antibacterial activity. researchgate.netnih.gov This suggests that the hydroxyl group in this compound is a key contributor to binding affinity and specificity.
The amino (-NH2) group, positioned ortho to the hydroxyl group and meta to the sulfonyl group, is another vital pharmacophoric element. This primary amine can serve as a hydrogen bond donor. nih.gov Its placement on the aromatic ring is crucial. In classical antibacterial sulfonamides, a primary aromatic amine is essential for activity and is typically located para to the sulfonamide group, mimicking the structure of p-aminobenzoic acid (PABA). pharmacy180.comyoutube.comyoutube.com The different positioning in this compound suggests a potentially different mechanism of action or target interaction compared to traditional sulfa drugs. The amino group is also fundamental to the synthesis of such compounds, often serving as the nucleophile that reacts with a sulfonyl chloride to form the sulfonamide bond. nih.gov
The sulfonamide group (-SO2NH-) is a cornerstone of the molecule's architecture and function. The sulfonyl portion (-SO2-) is a strong electron-withdrawing group and is chemically stable. researchgate.net Its two oxygen atoms are potent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors on a target protein. researchgate.netresearchgate.netacs.org Beyond its role in hydrogen bonding, the sulfonyl group acts as a "conformational scaffold." rsc.org It helps to establish a relatively fixed geometry between the phenol ring and the piperidine ring, which can be critical for locking the molecule into a bioactive conformation. rsc.org In many classes of sulfonamide drugs, the direct linkage of the sulfur atom to the benzene ring is considered essential for activity. pharmacy180.comslideshare.net
Impact of Substituent Variation on Biological Activity
The structure-activity relationship (SAR) for sulfonamide-based compounds is well-documented, although specific data for this compound is limited. General principles, however, can be extrapolated to understand how modifications would likely affect its biological activity.
Key SAR insights for related sulfonamides include:
Aromatic Ring Substitution : The introduction of additional substituents on the phenyl ring generally decreases or abolishes the activity of classical antibacterial sulfonamides. pharmacy180.comslideshare.net However, for other targets, specific substitutions can fine-tune activity. For instance, in some novel sulfonamides, the position of a halogen on the benzene ring dramatically affects potency. nih.gov
Amino Group Position : As previously noted, the para-position of the amino group is critical for the antibacterial activity of PABA antagonists. pharmacy180.com Moving it to the ortho or meta position, as seen in this compound, typically eliminates that specific mechanism of action, suggesting a different biological target. pharmacy180.com
N1-Substituent : The substituent on the sulfonamide nitrogen (the piperidine ring in this case) has a profound impact on activity. In classical sulfa drugs, incorporating heterocyclic rings at this position often leads to highly potent derivatives. pharmacy180.com The piperidine ring can be considered such a substituent. Variations on the piperidine ring itself, such as adding alkyl or other functional groups, would likely modulate lipophilicity and steric interactions, thereby altering activity. nih.gov For example, moving a piperidine ring within a linker chain has been shown to significantly enhance the inhibitory activity of a compound against its target. acs.org
The following interactive table illustrates hypothetical SAR data based on these principles.
| Compound | R1 (on Phenyl Ring) | R2 (on Phenyl Ring) | N1-Substituent | Relative Predicted Activity |
| Parent | 2-NH2 | 4-SO2-piperidine | Piperidine | Baseline |
| Analog A | 4-NH2 | 2-SO2-piperidine | Piperidine | Potentially Different Activity Profile |
| Analog B | 2-NH2 | 5-Cl | Piperidine | May Increase or Decrease |
| Analog C | 2-NH2 | H | 4-Methylpiperidine | May Increase (Lipophilicity) |
| Analog D | 2-NH2 | H | Morpholine (B109124) | May Decrease (Polarity) |
This table is for illustrative purposes only and is based on general SAR principles.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to create a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of molecules like this compound, QSAR models could be developed to predict the activity of new analogs and guide further synthesis.
A typical QSAR study involves:
Synthesizing a Library : A series of analogs of the lead compound is created with systematic variations.
Biological Testing : The biological activity of each compound in the series is measured quantitatively (e.g., as an IC50 or EC50 value).
Descriptor Calculation : Various physicochemical properties (descriptors) are calculated for each molecule. These can include electronic, steric, and lipophilicity parameters.
Model Generation : Statistical methods are used to build a model that correlates the descriptors with biological activity.
Common descriptors used in QSAR models for sulfonamides include lipophilicity (logP), molar refractivity (a measure of volume), and electronic parameters derived from computational chemistry. nih.govmdpi.com Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can also be used, which analyze the steric and electrostatic fields surrounding the molecules. nih.gov Computational docking studies can further complement QSAR by predicting how the compounds bind to a specific target, providing a structural basis for the observed SAR. researchgate.netmdpi.com
The table below lists common descriptors that would be relevant for a QSAR study of this compound and its analogs.
| Descriptor Class | Specific Descriptor Examples | Relevance |
| Lipophilicity | logP, Chromatographic indices | Membrane permeability, hydrophobic interactions mdpi.comresearchgate.net |
| Electronic | Hammett constants, Dipole moment, Atomic charges | Electrostatic interactions, hydrogen bonding potential researchgate.net |
| Steric/Topological | Molar Refractivity (MR), Molecular Weight, Shape indices | Size and shape complementarity with binding site nih.gov |
| 3D-QSAR Fields | CoMFA/CoMSIA fields (Steric, Electrostatic) | 3D interaction potential with target nih.gov |
By applying these SAR and QSAR principles, researchers can rationally design more potent and selective derivatives based on the this compound scaffold.
Selection and Calculation of Molecular Descriptors
While specific experimental QSAR studies on this compound are not extensively documented in publicly available literature, we can infer the selection of relevant molecular descriptors based on its structural components and studies on analogous sulfonamide derivatives. Molecular descriptors are numerical values that quantify the physicochemical and structural properties of a molecule.
For this compound, several key descriptors can be calculated. Public databases provide some initial computed properties for this molecule. uni.luchemscene.com
Table 1: Calculated Molecular Properties for this compound Below is an interactive table. Click on the headers to sort the data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₃S | chemscene.com |
| Molecular Weight | 256.32 | chemscene.com |
| XlogP (predicted) | 0.9 | uni.lu |
| TPSA (Topological Polar Surface Area) | 83.63 Ų | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
In developing a QSAR model for a series of analogs based on this scaffold, a broader range of descriptors would be calculated. QSAR studies on other benzenesulfonamide derivatives have successfully employed descriptors covering various aspects of molecular structure. ekb.egnih.gov These can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule. For sulfonamides, properties like electrophilicity (log(ω)) and the energy of molecular orbitals are crucial, as they influence how the molecule interacts with biological targets. ekb.eg The presence of the amino and hydroxyl groups on the phenyl ring significantly modulates the electron distribution.
Steric Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR) is a common descriptor that accounts for both volume and polarizability. ekb.eg The bulkiness of the piperidine ring and any substituents would be critical steric factors.
Lipophilicity Descriptors: Lipophilicity, often represented by LogP or ClogP, governs the molecule's ability to cross cell membranes. A balance is often required for optimal activity.
Topological Descriptors: These are numerical representations of molecular branching and shape. For instance, 3D-MoRSE descriptors, which are based on 3D molecular coordinates, have been used to model the activity of sulfonamide derivatives. researchgate.net
Quantum-Chemical Descriptors: Parameters such as the heat of formation and dipole moment, often calculated using Density Functional Theory (DFT), provide detailed electronic information that can be correlated with activity. researchgate.net
Development and Validation of Predictive Models
Although no specific predictive models for this compound were found, the methodology for their development is well-established. For a series of analogs, a QSAR model could be constructed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). nih.govresearchgate.net
An example of a hypothetical MLR equation for a series of analogs based on this scaffold might look like this: pIC₅₀ = β₀ + β₁(logP) + β₂(MR) - β₃(TPSA) + β₄(log(ω))
Here, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the biological activity. The coefficients (β) would be determined by fitting the experimental data of a set of synthesized analogs. A positive coefficient indicates a positive correlation with activity, while a negative coefficient suggests a negative correlation. For instance, a QSAR study on benzene sulphonamide derivatives identified electrophilicity and molar refractivity as key descriptors for predicting antioxidant activity. ekb.eg
The development process involves:
Training Set Selection: A structurally diverse set of molecules with known biological activities is chosen to build the model.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the set.
Model Building: A statistical method (e.g., MLR, ANN) is used to establish a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). researchgate.net
Model Validation: The predictive power of the model is rigorously tested. This is crucial to ensure the model is not overfitted to the training data. Common validation techniques include leave-one-out cross-validation (LOO-CV) and validation using an external test set of compounds not used in the model's creation. nih.gov Successful QSAR models for sulfur-containing compounds have shown high predictive reliability with cross-validation coefficients (R²cv) well above 0.7. nih.gov
Correlation of Physicochemical Properties with Activity
The biological activity of a compound is often directly linked to its physicochemical properties, primarily lipophilicity and steric parameters.
Steric Parameters: The size and shape of the molecule, particularly the piperidine ring and the substitution pattern on the phenyl ring, are critical. The ortho-amino and para-sulfonyl arrangement is specific, and SAR studies on general sulfonamides indicate that the para-amino group (relative to the sulfonamide) is often essential for activity, mimicking p-aminobenzoic acid (PABA). youtube.com In the case of this compound, the amino group is ortho to the hydroxyl and meta to the sulfonamide. This unique arrangement suggests a different binding mode or target class compared to classic antibacterial sulfonamides. Studies on other piperidine-containing compounds show that substitutions on the piperidine ring can significantly impact potency and selectivity. nih.govnih.gov
Bioisosteric Modifications and Their Pharmacological Consequences
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool for lead optimization. ufrj.brresearchgate.net The scaffold of this compound offers several opportunities for such modifications.
Strategic Substitutions for Improved Selectivity and Potency
Strategic substitutions can address issues related to potency, selectivity, and pharmacokinetic properties.
Phenol Group Modification: The phenolic hydroxyl group is a common site for phase II metabolism (glucuronidation), which can lead to rapid clearance. researchgate.net Replacing it with a bioisostere can improve metabolic stability and oral bioavailability.
Amino Group Modification: The primary aromatic amine can be a site of metabolic N-acetylation, which often leads to inactive metabolites. youtube.com While substitution on this amine can abolish activity in classic sulfonamides, it can also be used to create prodrugs that are activated in vivo. youtube.com
Piperidine Ring Modification: The piperidine ring is a versatile scaffold. Introducing substituents can alter steric bulk and basicity, which can fine-tune receptor binding and selectivity. For example, in other series, substituting piperidine with morpholine has been shown to modulate activity. nih.gov
Table 2: Potential Bioisosteric Replacements and Their Expected Consequences This interactive table outlines possible modifications. Use the search bar to filter by moiety or consequence.
| Original Moiety | Potential Bioisostere | Potential Pharmacological Consequence | Rationale / Reference |
| Phenol (-OH) | Hydroxymethyl (-CH₂OH) | Improved metabolic stability, altered H-bonding | Classical bioisostere |
| Phenol (-OH) | Sulfonamide (-SO₂NH₂) | Increased acidity, altered H-bonding pattern | Non-classical bioisostere, can mimic phenol acidity. researchgate.net |
| Phenol (-OH) | Carboxamide (-CONH₂) | Altered H-bonding, potential for new interactions | Classical bioisostere |
| Amino (-NH₂) | Hydroxyl (-OH) | Altered basicity and H-bonding, potential loss of key interaction | Classical isostere, but may disrupt PABA mimicry if relevant. ufrj.br |
| Amino (-NH₂) | Methyl (-CH₃) | Removal of H-bond donor, increased lipophilicity | Classical isostere |
| Piperidine | Morpholine | Increased polarity, reduced basicity, potential for improved solubility | Common heterocyclic replacement. nih.gov |
| Piperidine | Tetrahydropyran | Removal of basic nitrogen, increased H-bond acceptor capacity | Ring isostere |
| Piperidine | Pyrrolidine | Reduced ring size, altered steric profile | Homologous ring system |
Scaffold Hopping Approaches
Scaffold hopping is a more drastic modification strategy that involves replacing the central core of a molecule with a functionally equivalent but structurally novel scaffold. nih.gov This can lead to new intellectual property, improved properties, and escape from known toxicities.
For this compound, several hopping strategies could be envisioned:
Benzenesulfonamide Core Hop: The central benzenesulfonamide scaffold could be replaced entirely. For instance, if the key interactions involve a hydrogen bond donor (the amino group) and an acidic/H-bond acceptor group (the sulfonamide) presented on an aromatic ring, other scaffolds could achieve a similar spatial arrangement of these pharmacophores. A potential hop could be to an aminobenzoxazole or other heterocyclic systems that have shown promise as V-ATPase inhibitors or antipsychotics. nih.govnih.gov
Piperidine to Open-Chain Analog: The piperidine ring could be replaced by a flexible, substituted alkyl amine chain. This would increase conformational flexibility, which could be beneficial or detrimental depending on the target's binding site requirements.
Ring System Transformation: The phenyl ring itself could be replaced by a different aromatic or heteroaromatic system, such as a pyridine (B92270) or pyrazole. This is a common strategy to modulate metabolic stability and tune electronic properties. researchgate.net For example, replacing a phenyl ring with a pyridine can block a site of metabolism and improve pharmacokinetic properties.
These advanced medicinal chemistry strategies, from QSAR analysis to scaffold hopping, provide a clear roadmap for the rational design of novel compounds based on the this compound structure.
Computational Chemistry and Molecular Modeling Studies of 2 Amino 4 Piperidine 1 Sulfonyl Phenol
Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery and materials science, providing deep insights into the structural, electronic, and dynamic properties of molecules. For the compound 2-Amino-4-(piperidine-1-sulfonyl)-phenol, these in silico methods can elucidate its potential as a bioactive agent by predicting its interactions with biological targets, understanding its conformational flexibility, and characterizing its chemical reactivity. This section details the application of molecular docking, molecular dynamics simulations, and quantum chemical calculations to this specific sulfonamide derivative.
Preclinical Drug Development Potential
In Vitro Preclinical Assessment
Cell-Based Efficacy and Selectivity Assays
The primary goal of cell-based assays is to determine if a compound can produce a desired biological response in a cellular context that is relevant to a specific disease. nuvisan.com These assays are crucial for identifying lead compounds and understanding their mechanism of action. nuvisan.com For a compound with the structure of 2-Amino-4-(piperidine-1-sulfonyl)-phenol, a variety of assays could be employed depending on the therapeutic target.
For instance, if the compound is being investigated as an anticancer agent, its efficacy would be tested against a panel of cancer cell lines. mdpi.com A common method is the MTT assay, which measures cell viability by assessing the metabolic activity of the cells. mdpi.com A decrease in cell viability upon treatment with the compound would indicate cytotoxic or cytostatic effects. mdpi.com To determine selectivity, the compound would also be tested against non-cancerous cell lines to ensure it preferentially targets cancer cells. nih.gov
The results of such assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. For example, in the development of novel inhibitors, derivatives are often synthesized and tested for their anti-proliferative activity against various cell lines, with results compared to established drugs. nih.gov
Table 1: Illustrative Data from Cell-Based Efficacy Assays for a Hypothetical Compound Series
| Compound | Target Cell Line (e.g., H3122) IC50 (µM) | Non-Target Cell Line (e.g., CCL151) IC50 (µM) | Selectivity Index (Non-Target IC50 / Target IC50) |
| Lead Compound | 15.2 | > 100 | > 6.6 |
| Derivative 1 | 8.5 | > 100 | > 11.8 |
| Derivative 2e | 6.27 | > 100 | > 15.9 nih.gov |
| Standard Drug | 5.8 | > 100 | > 17.2 |
This table is a hypothetical representation based on typical data from preclinical studies.
Enzyme Stability and Metabolic Fate in Vitro
Understanding how a compound is metabolized is critical for predicting its bioavailability and potential for drug-drug interactions. In vitro enzyme stability assays are used to assess the metabolic fate of a compound. mdpi.com These assays typically involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.
The rate at which the compound is broken down is measured over time. A compound with high metabolic stability will have a longer half-life, which may be desirable for less frequent dosing. Conversely, a compound that is metabolized too quickly may not reach therapeutic concentrations in the body. The metabolic fate of amino acids, for example, is known to be determined by their chemical nature, being classified as ketogenic, glucogenic, or both. mdpi.com This classification influences how they are utilized by the body for energy or protein synthesis. mdpi.com
In Vivo Preclinical Models for Efficacy
Following promising in vitro results, the compound would be advanced to in vivo studies using animal models of disease. These models are essential for evaluating the efficacy of the compound in a whole organism, providing insights into its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov
For a potential anticancer agent, a common in vivo model is the xenograft model, where human cancer cells are implanted into immunocompromised mice. nih.gov The mice are then treated with the compound, and tumor growth is monitored over time. A significant reduction in tumor volume compared to a control group would indicate in vivo efficacy. nih.gov For other indications, such as pain, rodent models that assess anti-nociceptive activity would be employed. nih.gov
Lead Optimization and Candidate Selection
Lead optimization is an iterative process where the chemical structure of a promising lead compound is systematically modified to improve its properties. nih.govbiobide.com The goal is to enhance potency and selectivity while minimizing toxicity and improving pharmacokinetic properties. biobide.com
Iterative Synthesis and Biological Evaluation for Potency and Selectivity
This process involves the synthesis of a series of analogs of the lead compound. nih.gov Each new derivative is then subjected to the same in vitro and in vivo assays to determine if the chemical modifications have resulted in improved activity. nih.gov This structure-activity relationship (SAR) data guides the design of subsequent analogs. nih.gov For example, a study on 2-amino-4-(1-piperidine) pyridine (B92270) derivatives involved designing and synthesizing a series of compounds to explore new potent inhibitors against specific kinases. nih.gov This led to the identification of a representative compound with impressive enzyme activity against a clinically resistant mutant. nih.gov
Table 2: Example of Structure-Activity Relationship Data for a Hypothetical Series
| Compound | R1 Group | R2 Group | Target IC50 (nM) | Off-Target IC50 (nM) |
| Lead | -H | -CH3 | 150 | 2500 |
| Analog 1A | -F | -CH3 | 120 | 2800 |
| Analog 1B | -Cl | -CH3 | 95 | 2300 |
| Analog 2A | -H | -CF3 | 41.3 | > 5000 |
This table is a hypothetical representation based on typical SAR data.
Strategies for Minimizing Off-Target Effects
Off-target effects occur when a drug interacts with unintended biological targets, which can lead to adverse effects. Minimizing these interactions is a key goal of lead optimization. nih.gov Strategies to achieve this include:
Rational Drug Design: Utilizing computational modeling and structural biology to design compounds that fit specifically into the binding site of the intended target. nih.gov
Screening against a Panel of Targets: Testing the lead compound and its analogs against a broad range of receptors, enzymes, and ion channels to identify potential off-target interactions early in the development process.
Chemical Modifications: Altering the structure of the compound to reduce its affinity for off-targets while maintaining or improving its affinity for the desired target. biobide.com This can involve modifying functional groups that are known to be promiscuous binders.
Truncated gRNAs and Modified Delivery Systems: In the context of gene-editing technologies like CRISPR, using truncated guide RNAs or delivering the components as ribonucleoproteins (RNPs) can significantly reduce off-target effects. nih.govnih.gov
Through these meticulous preclinical evaluations, a compound with the most promising profile of efficacy, safety, and drug-like properties is selected as a clinical candidate for further development.
Position of this compound as a New Chemical Entity (NCE) in the Drug Discovery Pipeline
A New Chemical Entity (NCE) is a molecule developed by an innovator company in the early stages of drug discovery, which has not been previously approved as a therapeutic agent. The progression of an NCE through the drug discovery pipeline involves several key stages, including target identification and validation, hit identification, lead generation, and lead optimization, before moving into formal preclinical and clinical development. nih.gov
Currently, specific preclinical data for this compound is not extensively available in the public domain. Commercial suppliers primarily list it as a research chemical or building block for synthesis. chemscene.comchemscene.com Its chemical structure, featuring a phenol (B47542), a piperidine (B6355638) ring, and a sulfonamide linker, suggests potential for biological activity, as these moieties are present in numerous established and investigational drugs. mdpi.comresearchgate.net The presence of both hydrogen bond donors and acceptors, along with a rotatable bond, provides the molecule with the potential to interact with various biological targets. chemscene.com
The development of a compound like this compound as an NCE would begin with its identification as a "hit" in a screening campaign against a specific biological target. This initial hit would then undergo a process of lead optimization, where medicinal chemists would synthesize and test analogues to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Given the structural motifs present in this compound, it could theoretically be explored for a range of therapeutic areas. The piperidine moiety is a common scaffold in drugs targeting the central nervous system, while sulfonamides are a well-known class of antibacterials and diuretics. The phenol group can be crucial for receptor binding and can also be a site of metabolic modification. mdpi.comresearchgate.net
The advancement of this NCE would depend on comprehensive in vitro and in vivo studies to establish a pharmacological profile and a preliminary safety assessment. Without published research detailing these steps for this compound, its current position in the drug discovery pipeline remains at a very early, exploratory stage. The path from a chemical building block to a viable drug candidate is long and requires substantial investment in research and development. regeneron.com
Detailed Research Findings
As of the latest available information, specific research findings from preclinical studies on this compound have not been published in peer-reviewed literature. Therefore, a data table of its biological activity cannot be provided at this time. The compound is available from chemical suppliers for research purposes, indicating its potential use in discovery campaigns. chemscene.comchemscene.com
The following table provides a summary of the basic chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₃S | chemscene.com |
| Molecular Weight | 256.32 g/mol | chemscene.com |
| CAS Number | 24962-73-0 | chemscene.com |
| Hydrogen Bond Acceptors | 4 | chemscene.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of piperidine-containing compounds has been a subject of intense research due to their prevalence in pharmaceuticals. nih.govmdpi.com Future efforts for 2-Amino-4-(piperidine-1-sulfonyl)-phenol will likely focus on developing more efficient and environmentally friendly synthetic methodologies. Current approaches often rely on multi-step processes that can be time-consuming and generate significant waste.
Emerging strategies that could be applied include:
One-Pot Reactions: Combining multiple reaction steps into a single procedure, which can significantly improve efficiency and reduce the need for purification of intermediates. researchgate.net
Catalytic Hydrogenation: The use of advanced catalysts, including those based on iridium, rhodium, and palladium, for the asymmetric hydrogenation of pyridine (B92270) precursors could offer a more direct and stereoselective route to the piperidine (B6355638) ring. mdpi.com
Flow Chemistry: This technology allows for continuous production with better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Green Chemistry Principles: The use of greener solvents, biodegradable catalysts, and minimizing the use of protecting groups are key considerations for sustainable synthesis. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Challenges |
|---|---|---|
| One-Pot Reactions | Increased efficiency, reduced waste, lower cost. researchgate.net | Requires careful optimization of reaction conditions for all steps. |
| Catalytic Hydrogenation | High stereoselectivity, access to specific isomers. mdpi.com | Catalyst cost and sensitivity, potential for catalyst poisoning. |
| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and initial setup costs. |
| Green Chemistry | Reduced environmental impact, increased sustainability. researchgate.net | Finding effective and biodegradable reagents and solvents. |
Application of Advanced Biological Screening Technologies
To elucidate the biological activity of this compound, high-throughput screening (HTS) technologies will be indispensable. embl.org These automated platforms enable the rapid testing of the compound against a vast array of biological targets to identify potential therapeutic applications. embl.org
Future screening efforts will likely involve:
Phenotypic Screening: Assessing the compound's effect on whole cells or organisms to identify its functional impact without a preconceived target.
Target-Based Screening: Utilizing well-defined biological targets, such as specific enzymes or receptors, to determine the compound's mechanism of action.
High-Content Screening (HCS): This technology combines HTS with automated microscopy to provide detailed information about the compound's effects on cellular morphology and function.
The structural motifs within this compound, particularly the piperidine ring, are found in a wide range of bioactive molecules, including those with anticancer and analgesic properties. nih.govnih.gov Therefore, screening campaigns could be directed towards these and other therapeutic areas.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools can be employed to:
Predict Biological Activity: AI models can be trained on large datasets of chemical structures and their biological activities to predict the potential therapeutic targets of new compounds.
Optimize Lead Compounds: Machine learning algorithms can suggest modifications to the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel derivatives with superior therapeutic profiles.
The integration of AI can significantly reduce the time and cost associated with traditional drug discovery methods. nih.gov
Exploration of Multifunctional Therapeutic Agents
The concept of "one molecule, multiple targets" is gaining traction in drug development, particularly for complex diseases like cancer and neurodegenerative disorders. The structural features of this compound may allow for its development as a multifunctional therapeutic agent.
For instance, piperidine derivatives have been investigated as dual inhibitors of kinases like ALK and ROS1, which are implicated in certain types of cancer. mdpi.comnih.gov Research could explore whether this compound or its analogs can be engineered to interact with multiple, disease-relevant targets simultaneously. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Investigation of Targeted Delivery Systems
Effective drug delivery is crucial for maximizing therapeutic benefit while minimizing side effects. nih.gov For this compound, the development of targeted delivery systems could significantly enhance its clinical potential.
Potential strategies include:
Peptide-Drug Conjugates (PDCs): Attaching the compound to a peptide that specifically recognizes a receptor overexpressed on diseased cells can ensure targeted delivery. nih.govmdpi.com
Nanoparticle Encapsulation: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and pharmacokinetic profile. nih.gov
Antibody-Drug Conjugates (ADCs): For applications in oncology, conjugating the compound to a monoclonal antibody that targets a tumor-specific antigen could provide highly precise delivery to the tumor site.
These advanced delivery systems can help to overcome challenges such as poor bioavailability and off-target toxicity. nih.gov
Collaborative Research for Translational Development
The translation of a promising compound from the laboratory to the clinic is a complex and multidisciplinary endeavor. Future progress with this compound will necessitate collaborative efforts between academic researchers, pharmaceutical companies, and clinical investigators.
Such collaborations are essential for:
Pooling Expertise: Combining knowledge in medicinal chemistry, pharmacology, toxicology, and clinical trial design.
Accessing Resources: Leveraging the specialized equipment, screening libraries, and funding available through partnerships.
Accelerating Development: Streamlining the process of preclinical and clinical development to bring new therapies to patients more quickly.
Open innovation models and public-private partnerships will be key drivers in the translational development of this and other promising chemical entities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-4-(piperidine-1-sulfonyl)-phenol, and how can purity be validated?
- Methodology :
- Synthesis : Utilize multi-component reactions (MCRs) involving piperidine sulfonyl derivatives and phenolic precursors under reflux conditions. For example, adapt protocols from analogous sulfonyl-phenol syntheses using catalysts like potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) .
- Purity Validation : Employ HPLC with UV detection (λ = 254–280 nm) for quantitative analysis. Complementary characterization via -NMR (to confirm amine and sulfonyl proton environments) and FT-IR (to verify sulfonyl S=O stretches at ~1150–1350 cm) is critical .
Q. What spectroscopic techniques are recommended for characterizing this compound’s structural and electronic properties?
- Methodology :
- Structural Analysis : Use - and -NMR to map proton and carbon environments, particularly the aromatic phenol ring and piperidine substituents. X-ray crystallography (if single crystals are obtainable) resolves bond angles and conformations .
- Electronic Properties : UV-Vis spectroscopy (in methanol or DMSO) identifies π→π* and n→π* transitions, while cyclic voltammetry assesses redox behavior linked to the phenol and sulfonyl groups .
Q. What are the key stability considerations for this compound under varying experimental conditions?
- Methodology :
- Conduct accelerated stability studies:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to detect decomposition points.
- Photostability : Expose solutions to UV light (λ = 365 nm) and monitor degradation via HPLC.
- pH Sensitivity : Test solubility and stability in buffers (pH 2–12) over 24–72 hours .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic and nonlinear optical (NLO) properties of this compound?
- Methodology :
- DFT Workflow : Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Use Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions (e.g., sulfonyl group electron-withdrawing effects).
- NLO Properties : Compute first hyperpolarizability (β) using CAM-B3LYP functionals to assess potential for optical applications .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. antagonism) for sulfonyl-piperidine derivatives?
- Methodology :
- Dose-Response Validation : Replicate assays (e.g., TRPV2 antagonism studies) across multiple cell lines, ensuring standardized ligand concentrations and buffer conditions. Cross-reference with structural analogs (e.g., 4-(piperidine-1-sulfonyl)-benzoic acid) to isolate substituent-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from divergent studies, accounting for variables like solvent choice and assay sensitivity .
Q. What strategies exist to improve aqueous solubility of this compound without compromising bioactivity?
- Methodology :
- Prodrug Design : Introduce phosphate or glycoside groups at the phenol –OH position, which hydrolyze in vivo.
- Co-Solvent Systems : Test biocompatible solvents (e.g., PEG-400) or cyclodextrin encapsulation to enhance solubility while monitoring activity via cytotoxicity assays .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for sulfonyl-piperidine derivatives in kinase inhibition?
- Methodology :
- SAR Library Synthesis : Synthesize derivatives with modified piperidine substituents (e.g., methyl, hydroxy groups) or sulfonyl replacements (e.g., carbonyl).
- Kinase Profiling : Use high-throughput screening (HTS) against kinase panels (e.g., EGFR, VEGFR2) with IC determination. Corrogate results with molecular docking (AutoDock Vina) to identify binding motifs .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
